Acrylic acid
Acrylic acid
Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity.
Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ...
Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity.
Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
9003-01-4
VCID:
VC21177200
InChI:
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
SMILES:
C=CC(=O)O
Molecular Formula:
C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight:
72.06 g/mol
Acrylic acid
CAS No.: 9003-01-4
Cat. No.: VC21177200
Molecular Formula: C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight: 72.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize. Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate. A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity. Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available. See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ... |
|---|---|
| CAS No. | 9003-01-4 |
| Molecular Formula | C3H4O2 CH2CHCOOH C3H4O2 CH2=CHCOOH |
| Molecular Weight | 72.06 g/mol |
| IUPAC Name | prop-2-enoic acid |
| Standard InChI | InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) |
| Standard InChI Key | NIXOWILDQLNWCW-UHFFFAOYSA-N |
| Impurities | ... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether. < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. |
| SMILES | C=CC(=O)O |
| Canonical SMILES | C=CC(=O)O |
| Boiling Point | 286 °F at 760 mmHg (NTP, 1992) 142 °C BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg 141.20 °C. @ 760.00 mm Hg 141 °C 286 °F |
| Colorform | Acrid liquid Liquid Colorless liquid Colorless liquid or solid (below 55 degrees F) |
| Flash Point | 130 °F (NTP, 1992) 50 °C 54 °C (open cup) 122 °F (50 °C) (open cup) 48-55 °C c.c. 121 °F |
| Melting Point | 55 °F (NTP, 1992) 13.56 °C 13 °C 14 °C 55 °F |
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